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Compound of Interest

Compound Name: Anhalamine

Cat. No.: B1203834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Anhalamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol), a naturally occurring

tetrahydroisoquinoline alkaloid. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and drug

development settings. The data is compiled from various analytical techniques, including

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Anhalamine. The following tables summarize the expected chemical shifts for ¹H and ¹³C

NMR, based on data for closely related compounds such as 6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinoline.

Table 1: ¹H NMR Spectroscopic Data for Anhalamine (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5-6.7 Singlet 1H Ar-H (H-5)

~3.83 Singlet 3H -OCH₃ (C7)

~3.82 Singlet 3H -OCH₃ (C6)

~4.0-4.2 Singlet (broad) 1H -OH (C8)

~3.3-3.5 Triplet 2H -CH₂- (C3)

~2.7-2.9 Triplet 2H -CH₂- (C4)

~2.0-2.2 Singlet (broad) 1H -NH

~4.0 (partially

obscured)
Singlet 2H -CH₂- (C1)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ

= 0.00 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline

alkaloids.

Table 2: ¹³C NMR Spectroscopic Data for Anhalamine (Predicted)
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Chemical Shift (δ) ppm Assignment

~147-149 C-7

~145-147 C-6

~135-140 C-8

~125-130 C-4a

~120-125 C-8a

~110-115 C-5

~60.5 -OCH₃ (C7)

~55.9 -OCH₃ (C6)

~45-50 C-1

~40-45 C-3

~25-30 C-4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the

solvent signal (CDCl₃: δ = 77.16 ppm). Predicted values are based on known data for similar

tetrahydroisoquinoline alkaloids.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in Anhalamine. The

characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for Anhalamine
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad O-H stretch (phenol)

3100-3300 Medium N-H stretch (secondary amine)

2850-3000 Medium C-H stretch (aliphatic)

3000-3100 Weak C-H stretch (aromatic)

1580-1620 Medium-Strong C=C stretch (aromatic ring)

1450-1500 Medium C-H bend (aliphatic)

1200-1300 Strong C-O stretch (aryl ether)

1000-1100 Strong C-O stretch (phenol)

1000-1250 Strong C-N stretch (amine)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Anhalamine, aiding in its identification. The molecular formula of Anhalamine is C₁₁H₁₅NO₃,

with a molecular weight of 209.24 g/mol .[2][3]

Table 4: Mass Spectrometry Data for Anhalamine

m/z Relative Intensity (%) Assignment

209 High [M]⁺ (Molecular Ion)

194 Moderate [M - CH₃]⁺

178 High
[M - CH₂NH₂]⁺ (from α-

cleavage)

163 Moderate [M - CH₂NH₂ - CH₃]⁺

151 Moderate Further fragmentation
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Ionization Method: Electron Ionization (EI). The fragmentation pattern is dominated by the

stable benzylic cation formed through α-cleavage adjacent to the nitrogen atom.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the Anhalamine sample.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz NMR Spectrometer

¹H NMR:

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1203834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 1.5 s

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the Anhalamine sample with approximately 100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place a portion of the mixture into a pellet-forming die.

Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent

or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of Anhalamine in methanol.

Dilute the stock solution to a final concentration of 10-100 µg/mL with methanol.

Instrument Parameters:

Gas Chromatograph:

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (splitless mode).

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to

280 °C at 10 °C/min, and hold for 5 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-550.

Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Anhalamine.
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Caption: Workflow for the Spectroscopic Characterization of Anhalamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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